16,16-Dimethylheptadecanoic acid

Description

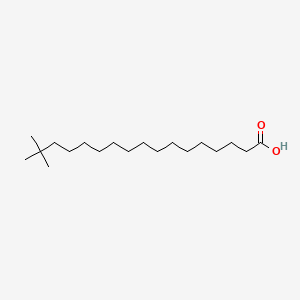

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H38O2 |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

16,16-dimethylheptadecanoic acid |

InChI |

InChI=1S/C19H38O2/c1-19(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(20)21/h4-17H2,1-3H3,(H,20,21) |

InChI Key |

QQRQTTMJQJLXGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthetic Pathways of Dimethylheptadecanoic Acids

Methodologies for the Discovery and Isolation of Branched-Chain Fatty Acids from Diverse Biological Sources

The identification and isolation of specific BCFAs like 16,16-dimethylheptadecanoic acid from complex biological mixtures present a considerable analytical challenge. nih.gov Traditional methods often struggle to differentiate between the various structural isomers of fatty acids. nih.gov

Characterization of Dimethylheptadecanoic Acid Analogs from Marine Microorganisms, e.g., Streptomyces sp.

Marine microorganisms, particularly those belonging to the genus Streptomyces, are a prolific source of diverse secondary metabolites, including unique fatty acids. nih.govnih.gov The characterization of dimethylheptadecanoic acid analogs from these organisms involves a multi-step process.

Initial cultivation of the Streptomyces strain is carried out in a suitable broth, followed by the extraction of cellular biomass. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) are then employed to analyze the fatty acid composition. creative-proteomics.com This method typically requires the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) for effective separation and identification. nih.gov

Advanced mass spectrometric techniques, including tandem mass spectrometry (MS/MS), are crucial for elucidating the precise structure of these branched-chain fatty acids. nih.gov These methods allow for the detailed fragmentation analysis necessary to pinpoint the location of the methyl branches on the fatty acid backbone.

Identification of Branched-Chain Fatty Acids in Complex Lipid Mixtures from Organisms

The identification of BCFAs within complex lipid matrices, such as those found in various organisms, requires sophisticated analytical strategies. nih.gov BCFAs are known to be present in a variety of sources, including bacteria, dairy products, and the vernix caseosa of human infants. wikipedia.org

A common approach involves the saponification of the total lipid extract to release the free fatty acids. These are then esterified, typically to FAMEs, and analyzed by GC-MS. nih.gov The retention times and mass spectra of the FAMEs are compared to those of known standards or interpreted de novo to identify the specific branched-chain isomers present.

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a powerful tool for the analysis of BCFAs. nih.govcreative-proteomics.com This technique can often differentiate between isomers without the need for derivatization and provides detailed structural information through fragmentation patterns. nih.gov

Elucidation of Putative Biosynthetic Routes for Methyl-Branched Fatty Acid Elongation and Methylation

The biosynthesis of methyl-branched fatty acids is a fascinating process that involves specialized enzymatic pathways. jax.org In many bacteria, the synthesis of iso- and anteiso-branched fatty acids starts with short-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. nih.govnih.gov

The key steps in the proposed biosynthetic pathway include:

Primer Synthesis: Branched-chain alpha-keto acids, formed from the deamination of branched-chain amino acids, are decarboxylated to produce the initial branched-chain acyl-CoA primers. nih.govnih.gov For instance, isobutyryl-CoA, derived from valine, serves as a primer for iso-fatty acids. nih.gov

Elongation: The fatty acid synthase (FAS) system then elongates these primers through the sequential addition of two-carbon units from malonyl-CoA. nih.gov

Methylation: The introduction of methyl groups at specific positions is a critical step. In the case of dimethylated fatty acids, this can occur through the utilization of methylmalonyl-CoA instead of malonyl-CoA during the elongation process, a mechanism observed in some organisms. nih.gov

Research has shown that a branched-chain alpha-keto acid decarboxylase is essential for the synthesis of branched-chain fatty acids in bacteria like Bacillus subtilis. nih.gov

Comparative Analysis of Chemodiversity and Structural Analogs within the Dimethylheptadecanoic Acid Class

The dimethylheptadecanoic acid class exhibits significant chemodiversity, with structural analogs varying in the number and position of their methyl branches. This diversity arises from the flexibility of the biosynthetic machinery.

A comparative analysis reveals a range of related structures, including monomethyl and other dimethylated fatty acids. The specific primers used and the point at which methylation occurs during chain elongation contribute to this structural variety.

Below is a table summarizing some known branched-chain fatty acids and their structural features.

| Compound Name | Structure | Natural Occurrence (Examples) |

| This compound | CH₃(CH₂)₁₄C(CH₃)₂COOH | Marine microorganisms |

| iso-Heptadecanoic acid (15-Methylhexadecanoic acid) | (CH₃)₂CH(CH₂)₁₃COOH | Bacteria, Dairy fat |

| anteiso-Heptadecanoic acid (14-Methylhexadecanoic acid) | CH₃CH₂(CH₃)CH(CH₂)₁₂COOH | Bacteria, Dairy fat |

| 12-Methyltridecanoic acid | CH₃(CH₂)₇CH(CH₃)(CH₂)₁₀COOH | Butterfat capes.gov.br |

This table highlights the structural variations within the broader class of branched-chain fatty acids, providing a glimpse into the chemodiversity generated by natural biosynthetic pathways.

Advanced Synthetic Strategies and Chemical Transformations of 16,16 Dimethylheptadecanoic Acid and Its Analogs

Methodological Approaches for the Stereoselective Synthesis of Dimethylated Fatty Acids, e.g., 2,4-Dimethylheptadecanoic Acid

The synthesis of dimethylated fatty acids, where the position and stereochemistry of the methyl groups are precisely controlled, is a significant chemical challenge. The biological activity of such molecules can be highly dependent on their specific stereoisomeric form. Total synthesis provides a powerful route to access these complex structures.

A common strategy for creating dimethylated fatty acids involves a multi-step approach starting from simpler, commercially available building blocks. For instance, the synthesis of novel dimethylated fatty acids like 9,13-dimethyltetradecanoic acid has been achieved through a five-step total synthesis. nih.gov This process began with a bromo-functionalized fatty acid, such as 8-bromooctanoic acid, which serves as a scaffold upon which the rest of the carbon chain and the methyl groups are systematically built. nih.gov Such synthetic routes allow for the precise placement of methyl groups at desired locations along the alkyl chain.

The dimerization of unsaturated fatty acids represents another synthetic strategy. ijacskros.com This can be achieved through thermal methods or, more selectively, through catalysis using materials like montmorillonite (B579905) clay. ijacskros.commdpi.com While often used to produce dimer acids, these catalytic methods can also be adapted to create branched structures. mdpi.com The reaction mechanism often involves the formation of a more stable tertiary carbonium ion, which favors the creation of methyl side groups. mdpi.com For achieving specific stereochemistry, as required for compounds like 2,4-dimethylheptadecanoic acid, chemists employ chiral auxiliaries or stereoselective catalysts to control the three-dimensional arrangement of the methyl groups as they are introduced onto the fatty acid backbone.

Radiosynthesis and Isotopic Labeling Techniques for Research Probes, e.g., Carbon-11 (B1219553) Labeled Dimethylheptadecanoic Acids

Isotopic labeling is an indispensable tool in metabolic research and molecular imaging. Fatty acids can be labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) to trace their metabolic fate in vivo. nih.govmdpi.com However, for real-time imaging techniques like Positron Emission Tomography (PET), short-lived positron-emitting isotopes such as carbon-11 (¹¹C) are required. mdpi.com

The synthesis of ¹¹C-labeled fatty acids is a time-sensitive and technically demanding process due to the short half-life of carbon-11 (approximately 20.4 minutes). The process typically begins with the production of [¹¹C]carbon dioxide ([¹¹C]CO₂) in a cyclotron. nih.gov This primary product is then rapidly converted into a more synthetically useful, reactive building block. A very common and versatile intermediate is [¹¹C]methyl iodide ([¹¹C]CH₃I), produced from the initial [¹¹C]CO₂. nih.gov

This reactive [¹¹C]methyl iodide is then used in the final step of the synthesis to attach the carbon-11 label to a precursor molecule. For a compound like 16,16-dimethylheptadecanoic acid, a precursor would be designed that lacks one of the methyl groups at the 16-position. The reaction of this precursor with [¹¹C]CH₃I, typically under basic conditions, installs the ¹¹C-label to yield the final PET tracer. nih.govnih.gov This methylation reaction must be fast and high-yielding, and the resulting radiolabeled product must be purified rapidly via methods like High-Performance Liquid Chromatography (HPLC) to be ready for use. nih.gov Such ¹¹C-labeled dimethylheptadecanoic acids can then be used as research probes to visualize the uptake and distribution of these specific fatty acids in tissues and organs using PET imaging. nih.gov

| Labeling Method | Isotope | Common Precursor | Key Features | Application |

| PET Tracer Synthesis | Carbon-11 (¹¹C) | [¹¹C]CO₂, [¹¹C]CH₃I | Fast reaction kinetics required due to short isotope half-life (20.4 min). Requires on-site cyclotron. | Real-time in vivo imaging of fatty acid uptake and metabolism. mdpi.comnih.govnih.gov |

| Stable Isotope Labeling | Deuterium (²H), Carbon-13 (¹³C) | Deuterated or ¹³C-enriched starting materials | Stable, no radioactive decay. Used as internal standards for quantitative analysis. | Metabolomics, tracing metabolic pathways via Mass Spectrometry. nih.govmdpi.com |

Controlled Chemical Derivatization for Structure-Activity Relationship Investigations in vitro

Understanding how the chemical structure of a molecule relates to its biological activity is a fundamental goal in medicinal chemistry and pharmacology. Structure-activity relationship (SAR) studies involve the systematic synthesis and in vitro testing of a series of related compounds (analogs) to identify which parts of the molecule are essential for its function. nih.gov

For a fatty acid like this compound, a medicinal chemist would design and synthesize a library of derivatives to probe its biological activity. This process of controlled chemical derivatization might include:

Modification of the Carboxylic Acid Headgroup: The terminal carboxylic acid (-COOH) could be converted into various esters, amides, or alcohols. This helps determine if the acidic nature of the headgroup is critical for activity.

Alteration of the Alkyl Chain: The length of the fatty acid chain could be systematically shortened or lengthened. Analogs with different branching patterns, such as moving the dimethyl groups from the 16-position to other locations, would also be synthesized. This provides insight into the spatial requirements of the binding site or enzyme active site.

Introduction of New Functional Groups: Functional groups like hydroxyls, ketones, or even photoactivatable groups could be introduced along the chain. acs.org Photoactivatable probes, for instance, can form covalent bonds with their target proteins upon light irradiation, allowing for the identification of binding partners. acs.org

Each of these new derivatives is then tested in a relevant in vitro assay. By comparing the biological activity across the series of compounds, researchers can build a detailed SAR model. For example, a study on betulinic acid derivatives showed that even subtle changes, such as the type of ester at a specific position, could lead to large differences in antiviral potency, highlighting the importance of specific structural features for biological activity. nih.gov This same systematic approach is applied to novel fatty acids to map their functional "pharmacophore" and guide the design of more potent or selective molecules.

Metabolic Fate and Bioenergetic Impact Studies of Branched Chain Heptadecanoic Acids

Investigations into the β-Oxidative Metabolic Processes of Methyl-Branched Fatty Acids

The catabolism of fatty acids through β-oxidation is a primary mechanism for energy production. abcam.comwikipedia.orglibretexts.org However, the structure of methyl-branched fatty acids can impede this process.

The conventional β-oxidation spiral involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. abcam.compharmaguideline.com This process systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. wikipedia.orglibretexts.org

However, the presence of a geminal dimethyl group, as seen in 16,16-dimethylheptadecanoic acid, at the β-carbon (C3) or other positions can sterically hinder the enzymes of β-oxidation. Specifically, the geminal dimethyl substitution can interfere with the formation of the trans-Δ²-enoyl-CoA intermediate by acyl-CoA dehydrogenase, the first enzyme in the β-oxidation pathway. This steric hindrance effectively blocks the fatty acid from entering or proceeding through the conventional β-oxidation spiral.

To overcome this, cells may utilize alternative pathways such as α-oxidation. nih.gov In α-oxidation, the fatty acid is shortened by one carbon from the carboxyl end, which can shift the position of the methyl branches and potentially allow for subsequent β-oxidation. However, the efficiency of these alternative pathways is often lower than that of standard β-oxidation.

The inhibition or slowing of β-oxidation of branched-chain fatty acids has direct consequences for cellular bioenergetics. A reduced rate of acetyl-CoA production from these fatty acids leads to a decreased flux of substrates into the citric acid cycle and, consequently, a lower yield of ATP through oxidative phosphorylation. wikipedia.org This can be particularly significant in tissues with high energy demands that rely heavily on fatty acid oxidation.

Quantitative Analysis of Cellular Uptake and Intracellular Distribution of Branched-Chain Fatty Acids in Experimental Models

Understanding the cellular uptake and subsequent intracellular trafficking of branched-chain fatty acids is crucial for elucidating their metabolic fate. The entry of long-chain fatty acids into cells is a complex process involving both passive diffusion and protein-mediated transport. nih.govimrpress.com Key proteins involved in this process include fatty acid translocase (FAT/CD36), plasma membrane-bound fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs). imrpress.comaocs.org

Once inside the cell, fatty acids are typically bound to cytoplasmic fatty acid-binding proteins (FABPs), which facilitate their transport to various organelles for metabolism or storage. nih.gov The intracellular distribution of branched-chain fatty acids can be tracked using fluorescently labeled analogs in experimental models. Studies have shown that the uptake and distribution can vary depending on the cell type and the specific structure of the fatty acid.

| Parameter | Description | Method of Analysis | Key Findings |

|---|---|---|---|

| Cellular Uptake Rate | The rate at which branched-chain fatty acids are transported into the cell. | Use of fluorescently-tagged fatty acid analogs (e.g., BODIPY-labeled) and measuring fluorescence intensity over time. caymanchem.com | Uptake rates can be influenced by the degree and position of methyl branching. |

| Intracellular Localization | The subcellular compartments where the branched-chain fatty acids accumulate. | Fluorescence microscopy to visualize the location of tagged fatty acids within organelles like mitochondria, peroxisomes, and lipid droplets. | Branched-chain fatty acids may show distinct localization patterns compared to straight-chain fatty acids, with potential accumulation in peroxisomes for alternative oxidation. |

| Metabolic Incorporation | The extent to which branched-chain fatty acids are incorporated into complex lipids. | Mass spectrometry-based lipidomics to identify and quantify lipids containing the branched-chain fatty acid. | Incorporation into phospholipids and triacylglycerols may be altered due to the steric hindrance of the methyl branches. |

Characterization of Enzyme Systems and Metabolic Pathways Interacting with Dimethylated Fatty Acids

The metabolism of dimethylated fatty acids like this compound involves specific enzyme systems that are adapted to handle their unique structures. While mitochondrial β-oxidation is the primary pathway for straight-chain fatty acids, branched-chain fatty acids often require the involvement of peroxisomal enzymes. nih.govaocs.org

Peroxisomes contain enzymes for both α-oxidation and a modified version of β-oxidation. aocs.org α-Methylacyl-CoA racemase (AMACR) is a key peroxisomal enzyme that can convert the R-stereoisomer of a methyl-branched fatty acid to the S-stereoisomer, which is the required configuration for subsequent β-oxidation. mdpi.com The initial steps of β-oxidation in peroxisomes differ from the mitochondrial pathway, particularly in the first dehydrogenation step, which is catalyzed by a peroxisomal acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide. aocs.org

Comparative Metabolic Profiling of Branched-Chain versus Straight-Chain Fatty Acids in Research Settings

Comparative metabolomic studies are instrumental in highlighting the distinct metabolic fates of branched-chain and straight-chain fatty acids. nih.gov These studies often employ techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify a wide range of metabolites in cells or tissues exposed to different fatty acids. nih.govnih.govresearchgate.net

| Metabolic Parameter | Straight-Chain Fatty Acids (e.g., Heptadecanoic Acid) | Branched-Chain Fatty Acids (e.g., this compound) |

|---|---|---|

| Primary Metabolic Pathway | Mitochondrial β-oxidation wikipedia.org | Peroxisomal α- and/or β-oxidation nih.govaocs.org |

| Rate of Oxidation | High | Generally lower due to steric hindrance |

| Key Intermediates | Acetyl-CoA, FADH₂, NADH libretexts.org | Pristanic acid (from phytanic acid), propionyl-CoA (from odd-chain fatty acids) |

| Energy Yield (ATP) | Higher | Lower |

| Impact on Cellular Redox State (NADH/NAD+) | Significant increase in NADH/NAD+ ratio | Less pronounced increase in NADH/NAD+ ratio from direct β-oxidation |

Exploration of Biological Activities and Molecular Mechanisms of Dimethylheptadecanoic Acid Analogs

Antimicrobial Research Focusing on Branched-Chain Fatty Acids Isolated from Microbial Sources, e.g., 2-Amino-9,13-dimethylheptadecanoic Acid

Branched-chain fatty acids are recognized for their contribution to the antimicrobial defenses of various organisms. nih.gov Their unique structures, which differ from the straight-chain fatty acids more common in higher organisms, are key to their biological activity. BCFAs are particularly prevalent in the lipids of bacteria and fungi. oup.com

The antimicrobial efficacy of BCFAs is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.netrsc.org This selectivity is generally attributed to the structural differences in the cell envelopes of these bacterial types. Gram-negative bacteria possess an outer membrane that can act as a barrier to the penetration of hydrophobic compounds like fatty acids.

Studies on novel phenolic branched-chain fatty acids (PBC-FAs) have demonstrated potent activity against several Gram-positive species. The minimum inhibitory concentrations (MICs) for these compounds were found to be significantly lower for Gram-positive bacteria than for their Gram-negative counterparts, indicating a stronger inhibitory effect. In contrast, derivatives where the carboxylic or phenolic hydroxyl groups were modified showed a dramatic loss of activity, with MICs rising above 233 µg/ml, highlighting the importance of these functional groups for antimicrobial efficacy. researchgate.net

Table 1: Antimicrobial Spectrum of Phenolic Branched-Chain Fatty Acids (PBC-FAs)

| Bacterial Strain | Gram Type | MIC (µg/ml) |

|---|---|---|

| Listeria innocua | Positive | 1.8 - 3.6 |

| Bacillus subtilis | Positive | 1.8 - 3.6 |

| Enterococcus faecium | Positive | 1.8 - 3.6 |

| Escherichia coli | Negative | > 233 |

| Salmonella Typhimurium | Negative | > 233 |

| Pseudomonas tolaasii | Negative | > 233 |

The primary mechanism by which branched-chain fatty acids are thought to exert their antimicrobial effect is through the disruption of the bacterial cell membrane. researchgate.net Unlike the "lock and key" model of action seen with many antibiotics that target specific enzymes, BCFAs have a broader, more physical mode of action.

The proposed mechanisms include:

Membrane Fluidity Alteration : BCFAs integrate into the phospholipid bilayer of bacterial membranes. The methyl branches on their acyl chains disrupt the tight packing of the fatty acid tails. researchgate.netacs.org This increases the fluidity of the membrane, compromising its structural integrity and the function of membrane-bound proteins. researchgate.net Experiments with model membranes show that phospholipids with BCFAs are more fluid than their straight-chain counterparts. nih.gov

Disruption of Cellular Processes : The compromised membrane integrity affects essential cellular functions. This includes the disruption of the electron transport chain, which is vital for energy production, and the uncoupling of oxidative phosphorylation.

Inhibition of Enzyme Activity : Some fatty acids can directly inhibit bacterial enzymes, such as those involved in fatty acid synthesis (FASII), further disrupting cellular homeostasis. nih.gov

Lysis : At sufficient concentrations, the disruption of the membrane leads to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis. researchgate.net

Investigational Roles in the Modulation of Specific Metabolic Pathways in Cell Culture Systems

Beyond their antimicrobial effects, branched-chain fatty acids are being investigated for their roles in modulating metabolic pathways within mammalian cells. Research suggests that BCFAs can influence lipid metabolism and inflammatory signaling.

In human adipose cell cultures, BCFAs have been shown to alter the expression of genes critical to lipid synthesis. For example, both iso- and anteiso-BCFAs can decrease the expression of Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in the conversion of saturated fatty acids to monounsaturated fatty acids, which are then used for triglyceride synthesis. nih.gov This suggests a potential role for BCFAs in regulating fat accumulation. Furthermore, iso-BCFAs have demonstrated anti-inflammatory effects by downregulating the expression of pro-inflammatory genes. oup.comnih.gov

Table 2: Effect of BCFAs on Lipid Metabolism Gene Expression in Human Adipose Cells

| Gene | Function | Effect of BCFAs |

|---|---|---|

| SCD1 (Stearoyl-CoA desaturase) | Converts SFAs to MUFAs for triglyceride synthesis | Decreased expression nih.gov |

| FASN (Fatty acid synthase) | Key enzyme in de novo fatty acid synthesis | Decreased expression nih.gov |

| ALOX-15 (Arachidonate 15-lipoxygenase) | Generates bioactive lipid mediators involved in inflammation | Decreased expression nih.gov |

Studies on the Interactions with Endogenous Biological Macromolecules and Cellular Components

The primary interaction of BCFAs with endogenous macromolecules occurs at the level of the cell membrane. In bacteria, BCFAs are essential structural elements of the membrane phospholipids. oup.com Their presence is crucial for maintaining membrane fluidity, especially in response to environmental changes like temperature fluctuations. nih.govfrontiersin.org

Advanced Analytical Methodologies for Structural Elucidation and Quantitative Assessment of Dimethylheptadecanoic Acids

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous structural elucidation of fatty acids. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide complementary information to build a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 16,16-dimethylheptadecanoic acid, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a fatty acid reveals the different types of protons and their neighboring environments. magritek.comnih.gov For this compound, which has an isostructure at the terminus, the two equivalent methyl groups at the C16 position would appear as a characteristic doublet, integrating to six protons. The methine proton at C16 would present as a multiplet. magritek.com The long methylene (B1212753) chain would produce a large, complex signal, while the protons alpha to the carboxylic acid group would be shifted downfield.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each carbon atom in the molecule. magritek.com The greater chemical shift dispersion in ¹³C-NMR compared to ¹H-NMR allows for the resolution of individual carbon signals, which is particularly useful for long-chain fatty acids. aocs.org The carbonyl carbon of the carboxylic acid is the most downfield signal. The carbons of the terminal isopropyl group (C16 and the two methyl groups) would have distinct chemical shifts that confirm the iso-branching.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm, in CDCl₃) | Predicted ¹³C-NMR Chemical Shift (ppm, in CDCl₃) |

| COOH | ~11-12 (broad s) | ~179-180 |

| α-CH₂ (C2) | ~2.35 (t) | ~34 |

| β-CH₂ (C3) | ~1.63 (quint) | ~25 |

| (CH₂)n (C4-C14) | ~1.25 (m) | ~29-30 |

| CH (C16) | ~1.55 (m) | ~39 |

| CH₃ (on C16) | ~0.85 (d) | ~22.5 |

| ω-CH₂ (C15) | ~1.15 (m) | ~27 |

Note: The predicted values are based on known spectra of similar branched-chain fatty acids, such as 16-methylheptadecanoic acid (isostearic acid). magritek.comnih.gov Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation patterns. For fatty acids, analysis is typically performed on their more volatile methyl ester derivatives (FAMEs). nih.govebi.ac.uk

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of methyl 16,16-dimethylheptadecanoate would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragment ions are expected from cleavages along the hydrocarbon chain. For iso-branched fatty acid methyl esters, a prominent fragment corresponding to the loss of the terminal isopropyl group ([M-43]⁺) is a characteristic diagnostic peak. nih.gov Other significant fragments include the McLafferty rearrangement ion at m/z 74, which is characteristic of fatty acid methyl esters. lipidmaps.org

Expected Mass Spectral Fragmentation for Methyl 16,16-Dimethylheptadecanoate

| m/z Value | Proposed Fragment Ion | Significance |

| 298 | [M]⁺ | Molecular Ion |

| 267 | [M-31]⁺ | Loss of methoxy (B1213986) group (-OCH₃) |

| 255 | [M-43]⁺ | Loss of isopropyl group (-CH(CH₃)₂) |

| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product |

Note: The fragmentation pattern is predicted based on the established fragmentation of iso-branched fatty acid methyl esters. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid group and the long aliphatic chain.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2800-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2925 and 2855 | C-H stretch | Aliphatic CH₂ and CH₃ |

| 1710 | C=O stretch | Carboxylic Acid |

| 1465 | C-H bend | Aliphatic CH₂ |

| 940 (broad) | O-H bend | Carboxylic Acid Dimer |

Note: These are general characteristic absorption frequencies for long-chain saturated fatty acids. oup.com

Advanced Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for isolating and purifying this compound from complex lipid mixtures, as well as for its quantitative analysis.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the most widely used technique for the analysis of fatty acids. ebi.ac.ukembrapa.br Fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. usm.my The separation on a GC column is based on the boiling point and polarity of the FAMEs. Branched-chain FAMEs generally have slightly shorter retention times than their straight-chain counterparts of the same carbon number on standard non-polar columns. The use of high-resolution capillary columns is crucial for separating isomeric fatty acids. hmdb.ca

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography offers a versatile alternative for the separation of fatty acids, particularly for preparative scale purification and for isomers that are difficult to resolve by GC. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the hydrophobicity of the fatty acids. nih.gov Longer chain fatty acids have longer retention times, while the presence of branching can slightly decrease the retention time compared to the linear isomer. Derivatization with a UV-absorbing or fluorescent tag is often necessary for sensitive detection.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, cost-effective, and rapid technique for the separation of lipids into different classes. hmdb.ca For the separation of fatty acids, silica (B1680970) gel plates are typically used as the stationary phase with a non-polar mobile phase. mdpi.com The separation is based on the polarity of the lipids. While TLC is primarily a qualitative or semi-quantitative technique, it is extremely useful for the initial fractionation of a lipid extract to isolate the free fatty acid fraction before further analysis by GC or HPLC. nih.gov

Application of Isotopic Tracing and Metabolic Flux Analysis in Elucidating Fatty Acid Metabolism

Isotopic tracing is a powerful technique to study the metabolic fate of fatty acids in biological systems. researchgate.net By introducing a labeled version of a fatty acid, such as ¹³C-labeled this compound, into cells or an organism, researchers can track its incorporation into complex lipids, its breakdown through catabolic pathways, and its conversion into other metabolites. plos.orgresearchgate.net

Metabolic flux analysis, which utilizes the data from isotopic tracing experiments, allows for the quantification of the rates (fluxes) of metabolic pathways. swan.ac.uk This approach can reveal how the metabolism of branched-chain fatty acids like this compound differs from that of straight-chain fatty acids and how it is altered in various physiological or disease states. For instance, stable isotope tracers can be used to determine the rate of plasma free fatty acid oxidation. researchgate.net

Integration of Bioinformatic and Chemoinformatic Tools for Fatty Acid Research and Discovery

The vast amount of data generated in lipidomics and metabolomics studies necessitates the use of bioinformatic and chemoinformatic tools for data analysis, interpretation, and knowledge discovery. nih.gov

Bioinformatic Databases: Several online databases are crucial resources for fatty acid research.

LIPID MAPS® (Lipid Metabolites and Pathways Strategy): A comprehensive database that provides a classification system, structures, and tools for lipid research. nih.gov

Human Metabolome Database (HMDB): Contains detailed information about small molecule metabolites found in the human body, including many fatty acids. hmdb.camdpi.comebi.ac.uk

MetaboLights: A repository for cross-species metabolomics data from a range of analytical platforms. mdpi.com

KEGG (Kyoto Encyclopedia of Genes and Genomes): A database resource for understanding high-level functions and utilities of the biological system, including fatty acid metabolism pathways. hmdb.ca

Chemoinformatic Tools: These tools are used for predicting the physicochemical properties and biological activities of molecules.

Molinspiration: Provides online tools for calculating molecular properties like logP and polar surface area, which are important for predicting the behavior of fatty acids.

ADMET Predictor™ and MedChem Designer™: Software that can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules, including fatty acids.

LipidSig: A web-based tool for the analysis of lipidomic data, which can help in identifying significant lipid-related features.

These computational resources are invaluable for organizing experimental data, identifying unknown lipids by comparing experimental data to database entries, and generating hypotheses about the roles of specific fatty acids like this compound in biological systems.

Emerging Research Avenues and Future Directions in Dimethylheptadecanoic Acid Studies

Design and Development of Novel Molecular Probes for Advanced Lipid Metabolism Investigations

The unique structure of 16,16-dimethylheptadecanoic acid makes it an ideal scaffold for the design of molecular probes to investigate lipid metabolism. The gem-dimethyl group at the ω-1 position sterically hinders enzymatic degradation through pathways like beta-oxidation. This metabolic stability is a highly desirable characteristic for probes designed to trace the transport, uptake, and localization of fatty acids within cells without being rapidly consumed by metabolic processes.

Current research focuses on synthesizing analogs of this compound that incorporate reporter molecules, such as fluorescent dyes or stable isotopes.

Fluorescent Probes: By attaching a fluorophore, such as BODIPY, to the fatty acid, researchers can directly visualize its movement and accumulation in living cells using fluorescence microscopy. medchemexpress.comnih.gov These probes are invaluable for studying the dynamics of fatty acid trafficking to organelles like the endoplasmic reticulum, mitochondria, and lipid droplets. nih.gov The development of such tools allows for the continuous monitoring of lipid processes in real-time. thermofisher.com

Stable Isotope-Labeled Probes: Incorporating stable isotopes, like deuterium (B1214612) (²H) or carbon-13 (¹³C), into the structure of this compound creates a heavy version of the molecule. These isotopically labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished and quantified by mass spectrometry. They serve as ideal internal standards in lipidomics experiments, allowing for precise quantification of other fatty acids in complex biological samples.

Table 2: Comparison of Molecular Probes in Lipid Research

| Probe Type | Principle | Common Reporters | Key Application for 16,16-DMHDA Scaffold |

|---|---|---|---|

| Fluorescent Analogs | Light emission upon excitation | BODIPY, NBD, Pyrene thermofisher.com | Live-cell imaging of fatty acid uptake and intracellular trafficking. nih.gov |

| Stable Isotope Analogs | Mass difference detection | Deuterium (²H), Carbon-13 (¹³C) | Internal standard for accurate quantification in mass spectrometry-based lipidomics. |

| Biotinylated Analogs | High-affinity binding to avidin/streptavidin | Biotin | Affinity purification of fatty acid-binding proteins. |

Exploration of Mechanistic Insights for Potential Biomedical Applications in Academic Research

In academic research, this compound and its derivatives are primarily used as tools to uncover the fundamental mechanisms of lipid handling by cells. Because it resists breakdown, it allows researchers to isolate and study specific steps in fatty acid metabolism.

One key area of investigation is its interaction with fatty acid-binding proteins (FABPs). These proteins are responsible for chaperoning fatty acids within the aqueous environment of the cytoplasm. Studies using fluorescently labeled fatty acid analogs have been instrumental in understanding how FABPs bind to and deliver fatty acids to their destination organelles. nih.gov By using a non-metabolizable analog like this compound, scientists can study these binding and transport dynamics without the variable of metabolic conversion.

Furthermore, this compound can be used to investigate disease states characterized by dysfunctional lipid metabolism. For example, in studies of non-alcoholic fatty liver disease (NAFLD) or diabetic dyslipidemia, probes based on this compound could help elucidate how and why liver cells accumulate excess fat. By tracing the pathway of a non-degradable fatty acid, researchers can pinpoint defects in transport, storage, or organelle function.

Integration into Systems Biology and Multi-Omics Approaches for Holistic Metabolic Understanding

Systems biology aims to understand the larger picture of how different cellular components interact. e-enm.org Multi-omics, which involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, provides the data for this holistic view. nih.govnih.gov In this context, this compound plays a critical, though indirect, role in the fields of metabolomics and lipidomics.

The primary application is its use as an internal standard. Due to the complexity of biological samples and the technical variability inherent in mass spectrometry, accurate quantification of thousands of different lipids is a major challenge. nih.gov By adding a precise amount of an isotopically labeled synthetic compound like ¹³C- or ²H-labeled this compound to every sample, researchers can normalize their data. This standard, which is not naturally present in the cells, experiences the same sample preparation and analysis effects as the endogenous lipids. By measuring the signal of the standard, scientists can correct for variations, leading to highly accurate and reproducible quantification.

This precision is essential for building reliable systems biology models. rsc.orgfrontiersin.org Accurate quantitative data from lipidomics, made possible by standards like this compound, can be integrated with genomic and proteomic data to build comprehensive models of metabolic networks and identify dysregulated pathways in diseases. e-enm.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.